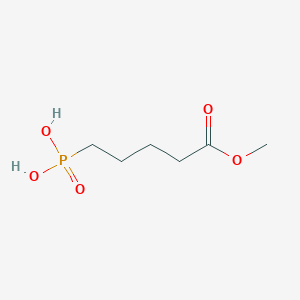

Methyl 5-phosphonopentanoate

Description

Significance of Organophosphorus Compounds in Chemical Biology

Organophosphorus compounds, characterized by the presence of a direct carbon-to-phosphorus bond, are a versatile and vital class of molecules in chemical biology. nih.gov Their importance stems from their structural diversity, variable oxidation states, and ability to mimic naturally occurring phosphates. frontiersin.org This mimicry allows them to act as analogues of amino acids, peptides, and other biomolecules, making them effective tools for studying and influencing biological processes. frontiersin.orgrsc.org

The stability of the C-P bond compared to the phosphate (B84403) ester (P-O-C) bond found in many biological molecules renders organophosphorus compounds resistant to enzymatic cleavage. This property is particularly valuable in the design of enzyme inhibitors and therapeutic agents. nih.govnih.gov Their applications span a wide range of fields, including the development of antiviral and anticancer agents, as well as agrochemicals. rsc.orgrsc.org Furthermore, their unique metal-binding properties have led to their use in the development of metal-based drugs and as ligands in catalysis. nih.govrsc.org The continuous development of new synthetic methods for creating organophosphorus compounds is expanding their potential applications in medicinal chemistry and beyond. nih.gov

Overview of Phosphonopentanoate Structural Motifs in Biological Systems and Synthetic Chemistry

The phosphonopentanoate structural motif is a key feature in a variety of biologically active molecules. A prominent example is 2-amino-5-phosphonopentanoic acid (AP5), a well-known antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govwikipedia.orgontosight.ai This compound and its analogues are crucial tools in neuroscience research for studying synaptic plasticity and neurodegenerative diseases. nih.govontosight.ai The core structure consists of a five-carbon chain (pentanoate) with a phosphonate (B1237965) group at the 5-position.

In biological systems, phosphonate natural products are biosynthesized through various enzymatic pathways. A common intermediate in many of these pathways is phosphonoacetaldehyde (B103672) (PnAA). rsc.orgnih.gov In some cases, PnAA can undergo a condensation reaction with oxaloacetate to form 2-keto-4-hydroxy-5-phosphonopentanoate, a key precursor in the biosynthesis of antifungal compounds like rhizocticins. rsc.orgnih.govnih.gov

From a synthetic chemistry perspective, the Michaelis–Arbuzov reaction is a classical and widely used method for forming the C-P bond necessary for creating phosphonopentanoate structures. researchgate.net For instance, the synthesis of benzyl (B1604629) diisopropyl 5-phosphonopentanoate has been achieved from 5-bromopentanoic acid through a three-step process involving esterification, a Finkelstein halogen exchange, and a Michaelis–Arbuzov reaction. researchgate.net The resulting phosphonopentanoate can then be hydrolyzed to yield 5-phosphonopentanoic acid, an analogue of succinyl phosphate with potential as an enzyme inhibitor. researchgate.net

Scope and Research Trajectories Pertaining to Methyl 5-Phosphonopentanoate and Related Scaffolds

Current research on this compound and related phosphonate scaffolds is multifaceted, exploring their synthesis, biological activity, and potential applications. A significant area of investigation is the development of new and more efficient synthetic methodologies. mdpi.com This includes exploring greener synthetic routes and high-throughput methods to accelerate the discovery of novel compounds. mdpi.com

In the realm of medicinal chemistry, research is focused on designing and synthesizing analogues of biologically active phosphonopentanoates, such as AP5, to develop more potent and selective therapeutic agents. nih.govchim.it This involves creating derivatives with modified backbones, such as cyclopropyl (B3062369) analogues, to probe structure-activity relationships. nih.govacs.org

Furthermore, there is growing interest in the application of phosphonates in materials science. Metal phosphonates, which are hybrid inorganic-organic materials, are being investigated for their potential use as catalysts, sorbents for gas separation, and materials for electrochemical devices. mdpi.com The ability to tune the properties of these materials by modifying the organic phosphonate ligand opens up a wide range of possibilities for creating functional materials with tailored properties. mdpi.comelsevier.com

The study of phosphonate biosynthesis is another active research area. Elucidating the enzymatic pathways that lead to the formation of natural phosphonates can provide valuable insights for the development of new biocatalysts and for the bio-engineering of novel bioactive compounds. rsc.orgnih.govmicrobiologyresearch.org

Data Tables

Table 1: Properties of Selected Phosphonopentanoate Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Application |

| (2R)-2-Amino-5-phosphonopentanoic acid (D-AP5) | C5H12NO5P | 197.13 | Selective NMDA receptor antagonist wikipedia.orgtocris.com |

| DL-2-Amino-5-phosphonopentanoic acid (DL-AP5) | C5H12NO5P | 197.13 | Competitive NMDA receptor antagonist chemshuttle.comsigmaaldrich.com |

| 5-Phosphonopentanoic acid | C5H11O5P | Not specified | Analogue of succinyl phosphate, potential enzyme inhibitor researchgate.net |

| Benzyl diisopropyl 5-phosphonopentanoate | C18H29O5P | Not specified | Synthetic intermediate researchgate.net |

| 2-keto-4-hydroxy-5-phosphonopentanoic acid | C5H9O6P | Not specified | Biosynthetic precursor to rhizocticins rsc.orgnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C6H13O5P |

|---|---|

Molecular Weight |

196.14 g/mol |

IUPAC Name |

(5-methoxy-5-oxopentyl)phosphonic acid |

InChI |

InChI=1S/C6H13O5P/c1-11-6(7)4-2-3-5-12(8,9)10/h2-5H2,1H3,(H2,8,9,10) |

InChI Key |

XOSOVFXAFVIERT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 5 Phosphonopentanoate and Advanced Analogs

Established Organic Synthesis Routes to Phosphonopentanoate Esters

The formation of the carbon-phosphorus (C-P) bond is a cornerstone of phosphonate (B1237965) synthesis. Several classical and contemporary methods are employed to construct the phosphonopentanoate backbone, each with its own set of advantages and substrate scope.

Michaelis-Arbuzov Reaction Applications in C-P Bond Formation

The Michaelis-Arbuzov reaction is a widely utilized and fundamental method for creating C-P bonds. organic-chemistry.orgwikipedia.orgjk-sci.com This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. The mechanism initiates with the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. Subsequently, a halide ion dealkylates the intermediate to yield the final phosphonate ester. wikipedia.org

In the context of methyl 5-phosphonopentanoate synthesis, a suitable starting material would be a 5-halopentanoate ester. For instance, the reaction of methyl 5-bromopentanoate with a trialkyl phosphite, such as trimethyl phosphite, would proceed via the Michaelis-Arbuzov rearrangement to furnish the corresponding dialkyl this compound. The general reactivity trend for the alkyl halide is R-I > R-Br > R-Cl. jk-sci.com While primary alkyl halides are excellent substrates, secondary and tertiary halides are often less effective. jk-sci.com

A specific example is the synthesis of benzyl (B1604629) diisopropyl 5-phosphonopentanoate, which starts from 5-bromopentanoic acid. researchgate.net The synthesis involves an initial esterification of the carboxylic acid with benzyl alcohol, followed by a Finkelstein halogen exchange to replace the bromine with iodine, thereby increasing the reactivity towards the subsequent Michaelis-Arbuzov reaction with triisopropyl phosphite. researchgate.net

Table 1: Key Reactions in the Synthesis of Benzyl Diisopropyl 5-Phosphonopentanoate

| Step | Reaction Type | Reactants | Product |

| 1 | Esterification | 5-Bromopentanoic acid, Benzyl alcohol | Benzyl 5-bromopentanoate |

| 2 | Finkelstein Reaction | Benzyl 5-bromopentanoate, Sodium iodide | Benzyl 5-iodopentanoate |

| 3 | Michaelis-Arbuzov Reaction | Benzyl 5-iodopentanoate, Triisopropyl phosphite | Benzyl diisopropyl 5-phosphonopentanoate |

The Michaelis-Arbuzov reaction's versatility has been expanded through variations, including Lewis acid mediation and palladium catalysis, which can facilitate the reaction under milder conditions and broaden the substrate scope. organic-chemistry.orgorganic-chemistry.org

Esterification and Transesterification Strategies

Esterification is a crucial step in the synthesis of this compound, either by direct esterification of 5-phosphonopentanoic acid or by transesterification of other phosphonate esters. Direct esterification of phosphonic acids can be challenging due to their acidity and potential for side reactions. However, methods using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or employing specific conditions such as chlorinated silica (B1680970) gel can facilitate this transformation. mdpi.com

A highly selective method for the esterification of phosphonic acids involves the use of trialkyl orthoacetates. mdpi.com Depending on the reaction temperature, it is possible to obtain either the monoester or the diester with high selectivity and yield. For example, reacting a phosphonic acid with triethyl orthoacetate at 30°C favors the formation of the monoethyl ester, while higher temperatures lead to the diethyl ester. mdpi.com

Transesterification offers an alternative route. For instance, a phosphonate diester can be selectively converted to a monoester. google.com This can be achieved by reacting a dimethyl phosphonate with an alcohol in the presence of a dialkylazodicarboxylate and triphenylphosphine, followed by selective demethylation using a reagent like trimethylsilyl (B98337) bromide (TMSBr). google.com

Precursor Chemistry: From Halogenated Pentanoates to Phosphonates

The synthesis of phosphonates often begins with readily available precursors, with halogenated pentanoates being a common choice. As highlighted in the Michaelis-Arbuzov reaction, alkyl halides are key reactants. The synthesis of benzyl diisopropyl 5-phosphonopentanoate from 5-bromopentanoic acid exemplifies this precursor chemistry. researchgate.net The initial carboxylic acid is first converted to its benzyl ester, and the bromo-substituent is subsequently transformed into an iodo-substituent to enhance reactivity in the C-P bond-forming step. researchgate.net

The choice of the halogen in the pentanoate precursor is significant, with iodides generally being more reactive than bromides, which are in turn more reactive than chlorides in the Michaelis-Arbuzov reaction. jk-sci.com This reactivity trend is a critical consideration in designing an efficient synthetic route. The synthesis of α-brominated phosphonates has also been explored, offering precursors to phosphonate analogs with altered electronic properties. rsc.org

Stereoselective Synthesis of Chiral Phosphonopentanoates

The introduction of chirality into phosphonopentanoate structures opens up avenues for developing highly specific enzyme inhibitors and other biologically active molecules. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer or diastereomer over others.

Enantioselective Approaches in Phosphonate Synthesis

Enantioselective synthesis of phosphonates can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and enzymatic methods. scispace.comnumberanalytics.com Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed.

Palladium-catalyzed asymmetric hydrogenation of α-iminophosphonates is a powerful method for producing optically active α-aminophosphonates with high enantiomeric excess (ee). nih.govacs.org This approach has been successfully applied to both linear and cyclic substrates, achieving up to 99% ee. nih.govacs.org Another strategy involves the use of isothiourea catalysts in the formal [2+2] cycloaddition of ketenes and α-ketophosphonates to generate enantioenriched β-lactones bearing a phosphonate group. rsc.org

Hydrogen-bond catalysis has also emerged as a potent tool for the enantioselective synthesis of tertiary α-hydroxy phosphonates. scispace.com The reaction of an enol ether with an acyl phosphonate, promoted by a chiral catalyst, can produce products with two chiral centers with high diastereoselectivity and enantioselectivity. scispace.com

Table 2: Examples of Enantioselective Phosphonate Synthesis

| Method | Substrate Type | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | α-Iminophosphonates | Palladium catalyst | α-Aminophosphonates | Up to 99% | nih.govacs.org |

| Formal [2+2] Cycloaddition | α-Ketophosphonates | Isothiourea catalyst | β-Lactone phosphonates | >99:1 er | rsc.org |

| Hydrogen-Bond Catalysis | Acyl phosphonates | Chiral TADDOL | Tertiary α-hydroxy phosphonates | High | scispace.com |

Diastereoselective Control in Functionalized Phosphonopentanoate Synthesis

Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters. The goal is to control the relative configuration of these centers. One approach involves the electrophilic substitution of lithiated bis-lactim ethers derived from amino acids. nih.govresearchgate.net This method allows for the regio- and stereoselective introduction of substituents at the α-position of a phosphonate ester. nih.govresearchgate.net

For instance, electrophilic substitutions on lithiated Schöllkopf's bis-lactim ethers derived from cyclo-[L-AP4-D-Val] occur with high syn-selectivity. nih.gov This selectivity is attributed to the formation of chelate structures where the bis-lactim ether shields one face of the phosphonate carbanion. nih.gov Subsequent olefination reactions of these functionalized intermediates can proceed with high stereocontrol, leading to vinylphosphonates. nih.gov

Another example of diastereoselective control is the inverse-electron-demand aza-Diels-Alder reaction between in situ generated azoalkenes and 3-vinylindoles, which affords functionalized tetrahydropyridazines containing indole (B1671886) scaffolds with excellent diastereoselectivity (>20:1 dr). rsc.org While not directly involving phosphonopentanoates, this methodology illustrates a powerful strategy for controlling diastereoselectivity in the synthesis of complex heterocyclic systems, a principle that can be applied to the synthesis of functionalized phosphonates.

Green Chemistry and Sustainable Synthetic Pathways for Phosphonopentanoates

The principles of green chemistry are increasingly being applied to the synthesis of phosphonates to address the environmental impact of traditional chemical processes. ijsetpub.com These principles focus on preventing waste, improving atom economy, using less hazardous chemical syntheses, and utilizing renewable feedstocks. researchgate.netsynthiaonline.com For phosphonopentanoates, this involves redesigning synthetic routes to reduce the use of hazardous reagents, minimize energy consumption, and decrease waste generation. ijsetpub.comepa.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Organic Compounds

| Feature | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Waste | Often generates significant waste that requires treatment. | Aims to prevent waste at the source. researchgate.net |

| Reagents | May use hazardous and toxic chemicals. | Emphasizes the use of substances with little to no toxicity. researchgate.net |

| Solvents | Often relies on volatile organic compounds (VOCs). | Promotes the use of safer solvents or solvent-free conditions. researchgate.net |

| Energy | Can be energy-intensive. | Focuses on minimizing energy requirements. researchgate.net |

| Yield & Efficiency | May have lower overall yields and poor atom economy. | Strives for high atom economy and increased overall yield. synthiaonline.comepa.gov |

| Catalysis | May use stoichiometric reagents. | Utilizes highly efficient and selective catalysts, including enzymes. ijsetpub.com |

Biomimetic Synthesis of Phosphonate-Containing Metabolites

Biomimetic synthesis draws inspiration from nature's own strategies to construct complex molecules. researchgate.net In the context of phosphonates, this involves mimicking the biosynthetic pathways that organisms use to create the robust carbon-phosphorus (C–P) bond. rsc.orgnih.gov Nature has evolved highly specific and efficient enzymatic reactions to produce a wide array of phosphonate natural products, many of which serve as potent inhibitors of enzymes that process analogous phosphate (B84403) esters or carboxylates. nih.govnih.gov By studying these natural pathways, chemists can develop novel synthetic strategies that are often milder and more selective than traditional methods. researchgate.netacs.org

The core of phosphonate biosynthesis in most microbes is the conversion of phosphoenolpyruvate (B93156) (PEP) into phosphonopyruvate (B1221233), a reaction that establishes the C–P bond. rsc.org This single enzymatic route is the gateway to the more than 250 known naturally occurring phosphonates. rsc.org Understanding how nature utilizes common intermediates to diversify chemical structures provides a blueprint for laboratory synthesis, enabling the creation of novel phosphonate compounds through combinatorial approaches. nih.gov This bio-inspired approach has been successfully applied to the synthesis of various natural products, demonstrating its power in creating complex molecular architectures. researchgate.netacs.org

The formation of the C–P bond in biological systems is a remarkable feat of enzymatic catalysis. The vast majority of natural phosphonates originate from a single key transformation: the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPv). rsc.orgresearchgate.net This reaction is catalyzed by the enzyme PEP mutase (PepM). rsc.org This enzyme effectively converts a C–O–P bond into a thermodynamically stable C–P bond, serving as the foundational step for the biosynthesis of a wide variety of phosphonate-containing metabolites. rsc.org

Downstream from PnPv, a suite of enzymes modifies this primary phosphonate to generate structural diversity. For instance, PnPv decarboxylase converts PnPv to phosphonoacetaldehyde (B103672), a key intermediate in the biosynthesis of several phosphonate antibiotics. researchgate.net The study of these enzymes not only reveals the logic of phosphonate biosynthesis but also provides powerful tools for chemoenzymatic synthesis. nih.govnih.gov By harnessing the catalytic power of enzymes like PEP mutase and others in the pathway, complex phosphonates can be synthesized under mild, aqueous conditions, often with high stereoselectivity. nih.gov

Table 2: Key Enzymes in Phosphonate Metabolism

| Enzyme | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| PEP Mutase (PepM) | Catalyzes the formation of the C-P bond. rsc.org | Phosphoenolpyruvate (PEP) | Phosphonopyruvate (PnPv) |

| Phosphonopyruvate Decarboxylase | Decarboxylates PnPv. researchgate.net | Phosphonopyruvate (PnPv) | Phosphonoacetaldehyde |

| Phosphonoacetaldehyde Hydrolase (Phosphonatase) | Cleaves the C-P bond in phosphonoacetaldehyde. researchgate.nettamu.edu | Phosphonoacetaldehyde | Acetaldehyde and phosphate |

| Phosphonoacetate Hydrolase | Cleaves the C-P bond in phosphonoacetate. tamu.edu | Phosphonoacetate | Acetate and phosphate |

| C-P Lyase | Reductively cleaves the C-P bond in unactivated alkylphosphonates. nih.govresearchgate.net | Various alkylphosphonates | Alkane and phosphate |

Bioinspired synthesis extends beyond the direct use of enzymes to encompass strategies that mimic the principles of natural product biosynthesis. researchgate.net This approach involves designing synthetic routes that are inspired by the logic of metabolic pathways, such as the convergent and divergent strategies nature employs to create a diversity of chemical scaffolds from common intermediates. nih.gov For example, understanding how microbes functionalize a basic phosphonate core can guide the development of laboratory methods to produce advanced analogs. nih.govnih.gov

A key bioinspired strategy is the design of catalysts and reaction conditions that replicate the function of active sites in enzymes. acs.orgacs.org This can involve creating synthetic molecules that can chelate and activate substrates in a manner similar to metalloenzymes or using phosphate buffers to catalyze reactions under mild, biomimetic conditions. acs.orgacs.orgrsc.org By engineering materials with specific functionalities, such as metal-phosphonate frameworks, it is possible to create catalysts that synergistically accelerate reactions by mimicking the bifunctional activation mechanisms seen in natural enzymes. acs.org This approach has led to the development of novel materials for catalysis and has proven effective in the synthesis of complex, biologically active molecules. researchgate.netresearchgate.net

Mechanistic Organic Chemistry of Phosphonopentanoate Transformations

Reactivity of the Phosphonate (B1237965) Moiety in Various Chemical Environments

The reactivity of the phosphonate moiety in methyl 5-phosphonopentanoate is significantly influenced by its chemical environment. The phosphorus center is tetrahedral and structurally related to phosphorous acid. wikipedia.org The carbon-phosphorus (C-P) bond is generally stable; however, its reactivity can be modulated by the presence of activating groups and the reaction conditions. chim.it

In acidic environments, the phosphonate group can be protonated, which can influence subsequent reactions. chim.it The presence of a carbonyl group on the pentanoate chain can also affect the electronic properties of the phosphonate moiety.

The phosphonate group can participate in various reactions, including the Horner-Wadsworth-Emmons reaction, where deprotonation of the carbon alpha to the phosphonate leads to a stabilized carbanion. wikipedia.org This carbanion is a potent nucleophile that can react with aldehydes or ketones to form alkenes. wikipedia.org The Michaelis-Arbuzov reaction is a key method for forming the phosphonate ester itself, for instance, through the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org

Ester Hydrolysis and Phosphonate Cleavage Reactions

The hydrolysis of this compound involves two main reactive sites: the methyl ester and the phosphonate ester. Both moieties are susceptible to hydrolysis under acidic or basic conditions. wikipedia.orglibretexts.org

Ester Hydrolysis:

The hydrolysis of the methyl ester can proceed through different mechanisms depending on the pH.

Acid-catalyzed hydrolysis: This is a reversible reaction typically carried out by heating the ester with water in the presence of a strong acid catalyst. libretexts.org The mechanism often involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. For some phosphonate esters, an AAl2 mechanism, where water is involved in a C-O bond cleavage, has been observed. nih.gov

Base-catalyzed hydrolysis (Saponification): This reaction is irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. libretexts.orgbyjus.com This leads to the formation of a carboxylate salt and methanol. libretexts.org

Phosphonate Cleavage:

The cleavage of the phosphonate ester groups is also a critical reaction. Similar to the carboxylate ester, this can occur under both acidic and basic conditions. nih.govmdpi.com

Acidic Hydrolysis: The hydrolysis of phosphonate esters in the presence of strong acids like HCl or HBr is a common method to produce the corresponding phosphonic acid. nih.gov The reaction proceeds in a stepwise manner due to the presence of two ester groups. nih.gov

Dealkylation using Silyl Halides: A widely used method for cleaving phosphonate esters under milder, non-hydrolytic conditions is the use of trimethylsilyl (B98337) halides, such as TMSBr or TMSI. mdpi.com TMSCl can also be used, often with the addition of sodium iodide to promote the reaction. mdpi.com

The relative rates of hydrolysis of the methyl ester and the phosphonate ester can be influenced by steric and electronic factors. nih.gov For instance, in some base-catalyzed hydrolyses, methyl phosphonate esters react significantly faster than their isopropyl counterparts. mdpi.com

Derivatization Reactions on the Pentanoate Carbon Chain

The pentanoate carbon chain of this compound offers several positions for chemical modification, allowing for the synthesis of a variety of derivatives.

One key reaction is the Horner-Wadsworth-Emmons (HWE) reaction . This involves the deprotonation of the carbon atom alpha to the phosphonate group to form a stabilized carbanion. wikipedia.org This carbanion can then react with aldehydes or ketones to produce alkenes, predominantly with an E-configuration. wikipedia.org

Another approach to derivatization involves reactions at the ester functionality. The methyl ester can be converted to other esters through transesterification or hydrolyzed to the carboxylic acid, which can then be coupled with amines to form amides or converted to other functional groups.

Furthermore, the carbon chain itself can be modified. For instance, analogues of 2-amino-5-phosphonopentanoic acid have been synthesized with modifications on the pentanoate backbone, such as the introduction of cyclopropyl (B3062369) groups. nih.govresearchgate.net These modifications are often aimed at exploring structure-activity relationships for biological targets. nih.govnih.gov For example, the synthesis of DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, an unsaturated analogue, has been reported. nih.gov

Below is a table summarizing some derivatization approaches:

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Horner-Wadsworth-Emmons | Base, Aldehyde/Ketone | Alkene | wikipedia.org |

| Ester Hydrolysis | Acid or Base | Carboxylic Acid/Carboxylate Salt | libretexts.org |

| Amide Formation | Carboxylic Acid, Amine, Coupling Agent | Amide | N/A |

| Cyclopropanation | Various | Cyclopropyl-containing derivative | nih.govresearchgate.net |

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

The mechanisms of reactions involving this compound and related compounds have been investigated using various kinetic and spectroscopic techniques. These studies provide insights into transition states and reaction intermediates.

Kinetic Studies:

Kinetic analyses are crucial for understanding reaction rates and the factors that influence them. For instance, the dissociation kinetics of antagonists like D-2-amino-5-phosphonopentanoic acid (AP5) from NMDA receptors have been studied to understand binding mechanisms. physiology.org Such studies often involve rapid solution changes and monitoring of the resulting electrical currents in patch-clamp experiments. physiology.org The rates of hydrolysis of phosphonate esters are also studied kinetically, revealing dependencies on pH, buffer concentration, and the nature of the substituents. tandfonline.com For example, pH-rate profiles can indicate the involvement of hydroxide ions in the reaction mechanism at higher pH values. tandfonline.com

Spectroscopic Studies:

Spectroscopic methods are invaluable for identifying reaction products and intermediates.

NMR Spectroscopy: 1H, 13C, and 31P NMR spectroscopy are routinely used to characterize the structure of this compound and its derivatives. researchgate.net NMR can also be used to monitor the progress of reactions, such as hydrolysis or derivatization.

UV-Visible Spectroscopy: This technique can be employed to monitor reactions that involve a change in chromophore. For example, the release of a chromophoric leaving group like 4-nitrophenol (B140041) from a phosphonate ester can be followed spectrophotometrically to determine reaction rates. tandfonline.com The deprotonation of related phenolic compounds has been studied by monitoring changes in UV-Vis spectra during pH titration. mdpi.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of synthesized compounds like benzyl (B1604629) diisopropyl 5-phosphonopentanoate. researchgate.net

The table below summarizes the application of these methods:

| Technique | Application | Information Gained | Reference |

| Kinetic Analysis | |||

| Patch-Clamp Electrophysiology | Studying antagonist dissociation from receptors | Dissociation rates, binding cooperativity | physiology.org |

| pH-Rate Profiles | Investigating hydrolysis mechanisms | Involvement of catalytic species (e.g., H+, OH-) | tandfonline.com |

| Spectroscopic Analysis | |||

| NMR Spectroscopy | Structural characterization, reaction monitoring | Molecular structure, reaction progress | researchgate.net |

| UV-Visible Spectroscopy | Monitoring reactions with chromophoric changes | Reaction rates, pKa determination | tandfonline.commdpi.com |

| Mass Spectrometry | Product characterization | Molecular weight, elemental composition | researchgate.net |

Through the combined application of these kinetic and spectroscopic methods, a detailed understanding of the reaction mechanisms for transformations of this compound can be achieved.

Advanced Derivatization and Molecular Design of Phosphonopentanoate Based Probes

Structural Modification Strategies for Enhanced Molecular Recognition

Enhanced molecular recognition is paramount for the development of selective and potent molecular probes. For phosphonopentanoate-based structures, modifications can be systematically introduced to the phosphonate (B1237965) head, the pentyl chain, and the terminal ester group to optimize interactions with biological targets. These modifications aim to exploit various non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions to improve binding affinity and specificity.

The phosphonate group itself is a key recognition element, often mimicking a phosphate (B84403) or carboxylate group found in natural ligands. The charge and size of the phosphonate can be fine-tuned by esterification or by replacing the hydroxyl groups with other functionalities. For instance, converting the phosphonic acid to its methyl or ethyl esters can modulate its polarity and ability to cross cell membranes.

The five-carbon chain of methyl 5-phosphonopentanoate provides a flexible spacer that can be altered to influence the probe's conformational preferences. Introducing sites of unsaturation, such as double or triple bonds, can create more rigid structures. Furthermore, the incorporation of aromatic rings or other functional groups along the chain can introduce additional points of interaction with a target protein, potentially leading to enhanced and more specific binding.

The terminal methyl ester offers another site for modification. This group can be hydrolyzed to the corresponding carboxylic acid, introducing a negative charge, or converted to a variety of amides or other esters to explore different steric and electronic requirements within a binding pocket. For example, coupling the carboxylate to different amino acids or peptide fragments can generate probes with novel recognition properties.

Table 1: Potential Structural Modifications of this compound for Enhanced Molecular Recognition This table is interactive. Click on the headers to sort.

| Structural Component | Modification Strategy | Potential Impact on Molecular Recognition |

|---|---|---|

| Phosphonate Group | Esterification (e.g., to diethyl ester) | Increased lipophilicity, altered hydrogen bonding capacity |

| Phosphonate Group | Conversion to phosphonamidates | Modulation of charge and hydrogen bonding |

| Pentyl Chain | Introduction of unsaturation (alkene/alkyne) | Increased rigidity, defined geometry |

| Pentyl Chain | Incorporation of cyclic moieties (e.g., cyclohexane) | Conformational restriction, enhanced hydrophobic interactions |

| Pentyl Chain | Addition of functional groups (e.g., hydroxyl, amino) | Introduction of new hydrogen bonding sites |

| Ester Group | Hydrolysis to carboxylic acid | Introduction of a negative charge, potential for salt bridges |

| Ester Group | Conversion to amides | Altered hydrogen bonding and steric profile |

| Ester Group | Coupling to biomolecules (e.g., peptides) | Targeting of specific protein-protein interactions |

Bioisosteric Replacement Studies of Phosphonopentanoic Acid Functionalities

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that retains similar biological activity, is a powerful tool in medicinal chemistry and probe design. For phosphonopentanoic acid derivatives, bioisosteric replacement can be applied to both the phosphonate and the carboxylate functionalities to improve properties such as potency, selectivity, and metabolic stability.

A notable example involves the bioisosteric replacement of the α-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid (AP5), a close structural analog of the de-esterified and aminated form of this compound. In one study, the α-amino acid group was replaced with a 3,4-diamino-3-cyclobutene-1,2-dione moiety. nih.govbeilstein-journals.orgresearchgate.netnih.gov This novel bioisostere resulted in achiral compounds with significant affinity for the N-methyl-D-aspartate (NMDA) receptor. The resulting phosphonic acid analog demonstrated protective effects against NMDA-induced lethality in animal models, highlighting the success of this bioisosteric replacement strategy. nih.gov

Other heterocyclic structures can also serve as bioisosteres for the α-amino acid portion of such molecules. Quinoxaline-diones and other nitrogen-containing heterocycles have been explored as nonclassical bioisosteres of α-amino acids, offering different electronic and conformational properties that can be exploited for fine-tuning receptor interactions. acs.org

The phosphonate group itself can also be a subject of bioisosteric replacement. While the phosphonate is often a mimic for a phosphate group, it can be replaced by other acidic functionalities like a tetrazole or a squaric acid derivative to modulate acidity, lipophilicity, and binding interactions.

Table 2: Bioisosteric Replacements for Functionalities in Phosphonopentanoic Acid Derivatives This table is interactive. Click on the headers to sort.

| Original Functionality | Bioisosteric Replacement | Rationale and Potential Advantages | Reference |

|---|---|---|---|

| α-Amino Carboxylic Acid | 3,4-Diamino-3-cyclobutene-1,2-dione | Achiral, altered geometry, maintained NMDA receptor affinity | nih.govbeilstein-journals.orgresearchgate.netnih.gov |

| α-Amino Carboxylic Acid | Quinoxaline-2,4(1H)-dione | Nonclassical bioisostere, potential for altered receptor interactions | acs.org |

| Phosphonic Acid | Tetrazole | Similar pKa, increased metabolic stability | N/A |

| Phosphonic Acid | Squaric Acid | Planar acidic group, different hydrogen bonding pattern | N/A |

Design of Conformationally Constrained Phosphonopentanoate Analogs

The inherent flexibility of the pentyl chain in this compound can be a disadvantage when high binding affinity and selectivity are desired, as a flexible molecule can adopt numerous conformations, only a subset of which may be active. Introducing conformational constraints can lock the molecule into a more bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency and selectivity.

A common strategy to achieve conformational constraint is the introduction of cyclic structures. For instance, cyclopropyl (B3062369) analogues of 2-amino-5-phosphonopentanoic acid (AP5) have been synthesized and evaluated as competitive antagonists of the NMDA receptor. nih.govnih.gov By incorporating a cyclopropane (B1198618) ring, the conformational freedom of the carbon chain is significantly reduced. The stereochemistry of the cyclopropane ring can also be controlled to present the key functional groups in different spatial arrangements, allowing for a systematic exploration of the optimal binding conformation.

Another approach to conformational restriction is the use of unsaturated bonds, such as double or triple bonds, which introduce rigidity and a more defined geometry to the molecule's backbone. Furthermore, the incorporation of larger ring systems, such as piperidine (B6355638) or piperazine, can create highly constrained analogs with specific three-dimensional shapes. These rigid scaffolds can position the phosphonate and carboxylate (or its ester) functionalities at precise distances and orientations, which is crucial for optimizing interactions with well-defined binding sites on target proteins.

Table 3: Examples of Conformationally Constrained Phosphonopentanoate Analogs This table is interactive. Click on the headers to sort.

| Constraining Feature | Example Analog | Impact on Molecular Properties | Reference |

|---|---|---|---|

| Cyclopropane Ring | Cyclopropyl-AP5 | Reduced conformational flexibility, potential for increased selectivity | nih.govnih.gov |

| Piperidine Ring | (2R)-4-(3-phosphonoprop-1-yl)piperazine-2-carboxylic acid [(R)-CPP] | Highly rigid structure, potent NMDA antagonist | tums.ac.ir |

| Alkene/Alkyne Bond | (E)-2-amino-5-phosphonopent-3-enoic acid | Planar geometry, altered distance between functional groups | N/A |

Synthesis of Phosphonate-Based Affinity Labels and Molecular Tracers

To identify and study the biological targets of phosphonopentanoate-based compounds, it is often necessary to convert them into affinity labels or molecular tracers. These probes typically contain a reporter group (e.g., a fluorescent dye, a biotin (B1667282) tag, or a radioisotope) and sometimes a reactive group for covalent attachment to the target.

Fluorescent and Biotinylated Probes: The synthesis of fluorescently labeled or biotinylated phosphonate probes often involves modifying the phosphonopentanoate structure to include a functional handle for conjugation. For example, the terminal methyl ester could be hydrolyzed to a carboxylic acid, which can then be coupled to an amine-containing fluorophore (e.g., a rhodamine or fluorescein (B123965) derivative) or a biotin-amine using standard amide bond-forming reagents. Alternatively, a modular approach can be employed where a phosphonate building block already containing a bioorthogonal handle, such as an alkyne or an azide, is synthesized. frontiersin.org This allows for the facile attachment of a variety of reporter groups via "click chemistry." beilstein-journals.orgnih.gov Solid-phase synthesis has also been utilized to expedite the creation of libraries of such probes. nih.gov

Radiolabeled Tracers: For applications in positron emission tomography (PET) imaging or in vitro binding assays, radiolabeled versions of phosphonopentanoate probes are required. acs.org This can be achieved by incorporating a radionuclide such as carbon-11, fluorine-18, or a radiometal chelate. nih.gov For instance, a precursor molecule could be synthesized with a leaving group (e.g., a bromide or tosylate) that can be displaced by a radioactive nucleophile like [¹⁸F]fluoride. nih.gov Alternatively, chelating agents such as DOTA or NOTA can be conjugated to the phosphonopentanoate scaffold, allowing for the stable complexation of radiometals like gallium-68 (B1239309) or lutetium-177. nih.govtums.ac.ir The synthesis of such tracers requires specialized radiochemistry techniques and facilities.

Photoaffinity Labels: To covalently capture and identify binding partners, photoaffinity labels can be designed. These probes incorporate a photo-reactive group, such as a diazirine or a benzophenone, which upon irradiation with UV light generates a highly reactive species that forms a covalent bond with nearby amino acid residues in the binding pocket of a target protein. nih.govplos.orgnsf.govrsc.org A diazirine-containing carboxylic acid, for example, could be coupled to a de-esterified and aminated phosphonopentanoate derivative to create a photo-reactive probe.

Table 4: Components of Phosphonate-Based Affinity Labels and Molecular Tracers This table is interactive. Click on the headers to sort.

| Probe Type | Reporter/Reactive Group | Typical Synthesis Strategy | Application |

|---|---|---|---|

| Fluorescent Probe | Fluorescein, Rhodamine, etc. | Amide coupling to the carboxylate | Fluorescence microscopy, in-gel detection |

| Biotinylated Probe | Biotin | Amide coupling or "click chemistry" | Affinity purification, pull-down assays |

| Radiolabeled Tracer | ¹⁸F, ¹¹C, ⁶⁸Ga, ¹⁷⁷Lu | Nucleophilic substitution with radioisotope or chelation | PET imaging, radioligand binding assays |

| Photoaffinity Label | Diazirine, Benzophenone | Coupling of a photo-reactive moiety | Covalent labeling and identification of target proteins |

Theoretical and Computational Chemistry of Methyl 5 Phosphonopentanoate and Analogs

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of phosphonate (B1237965) compounds. Methods like Density Functional Theory (DFT) are employed to model molecular orbitals, charge distributions, and reactivity indices. researchgate.netresearchgate.net

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining its reactivity. For phosphonate-containing compounds, the phosphonate group (–PO(OH)₂) significantly influences the electronic landscape. The oxygen atoms of the phosphonate group are typically regions of high electron density, making them potential sites for electrophilic attack and key points for coordinating with metal ions. mdpi.com

Computational studies on analogous organophosphorus compounds reveal that the HOMO is often localized on the phosphonate group, indicating its role as an electron donor in chemical reactions. Conversely, the LUMO may be distributed across the carbon backbone and the phosphorus atom. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.

Calculations of electrostatic potential surfaces map the charge distribution, highlighting electron-rich (negative) and electron-poor (positive) regions. For methyl 5-phosphonopentanoate, the oxygen atoms of both the phosphonate and the ester groups would be identified as electronegative sites, susceptible to interaction with positive centers, such as metal ions or hydrogen bond donors in a biological receptor. nih.gov

Table 1: Calculated Electronic Properties of a Model Alkyl Phosphonate Note: This table presents representative data for a generic short-chain alkyl phosphonate, calculated using DFT, to illustrate typical values. The exact values for this compound would require specific calculation.

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | +1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 8.7 eV | Indicates chemical stability and reactivity. |

| Mulliken Charge on P | +1.3 | Shows the phosphorus atom is highly electron-deficient. |

| Mulliken Charge on O (P=O) | -0.8 | Indicates a high electron density on the phosphoryl oxygen. |

These calculations provide a theoretical framework for predicting how this compound and its analogs will behave in chemical and biological systems, guiding further experimental work. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of Phosphonopentanoates

The biological activity and physical properties of flexible molecules like this compound are heavily dependent on their three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds. lumenlearning.comutdallas.edu

For phosphonopentanoates, the key rotatable bonds are within the pentyl chain and the C-P bond. Quantum chemical methods can be used to calculate the potential energy surface by systematically rotating these bonds, identifying low-energy (stable) and high-energy (unstable) conformations. researchgate.net The most stable conformations are typically staggered, minimizing steric hindrance between bulky groups, while eclipsed conformations are the least stable. lumenlearning.com

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of these molecules over time. nsf.govmdpi.comresearchgate.net By simulating the movements of atoms and molecules, MD can reveal how phosphonopentanoates behave in different environments, such as in a solvent or interacting with a biological target. These simulations provide insights into the flexibility of the molecule, the accessible conformations, and the timescale of conformational changes. nih.govresearchgate.net For instance, an MD simulation could show how the alkyl chain of this compound folds and unfolds in an aqueous solution.

Table 2: Torsional Energy Barriers for a Model Phosphonopentanoate Note: This table provides illustrative data for key dihedral angles in a molecule like this compound.

| Dihedral Angle (Bond) | Conformation | Relative Energy (kJ/mol) |

| O=C-C-C | Anti (180°) | 0 (most stable) |

| O=C-C-C | Gauche (60°) | 3.5 |

| C-C-C-P | Anti (180°) | 0 (most stable) |

| C-C-C-P | Gauche (60°) | 4.2 |

| C-C-P=O | Eclipsed | >20 (least stable) |

Understanding the conformational preferences and dynamics is crucial for predicting how these molecules will fit into a binding site of a protein or enzyme. researchgate.net

In Silico Modeling of Ligand-Target Interactions for Phosphonate-Containing Compounds

Phosphonates are recognized as effective mimics of phosphates and are known to interact with a wide range of biological targets, often acting as enzyme inhibitors. wikipedia.orgresearchgate.net In silico modeling, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable for exploring these interactions. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net This method allows researchers to visualize and analyze the specific interactions that stabilize the ligand-receptor complex.

For phosphonate-containing compounds, the phosphonate group is a key pharmacophore that often forms critical interactions within the binding site. uu.nlchemrxiv.org Studies on various phosphonate inhibitors have shown that the negatively charged oxygen atoms of the phosphonate group frequently engage in strong electrostatic interactions and hydrogen bonds with positively charged amino acid residues like Arginine (Arg) and Lysine (Lys), or with metal ions present in the active site. nih.govnih.gov

For example, in the active site of an aspartic protease, the phosphonate group of an inhibitor can form hydrogen bonds with the catalytic aspartate residues. nih.gov Similarly, in kinases, the phosphonate can mimic the phosphate (B84403) of ATP and interact with conserved residues in the ATP-binding pocket. nih.gov The remainder of the molecule, such as the pentanoate chain of this compound, contributes to binding through hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. nih.gov

Table 3: Common Interactions of Phosphonate Ligands in Receptor Binding Sites

| Interaction Type | Interacting Ligand Group | Interacting Receptor Residues (Examples) |

| Hydrogen Bonding | Phosphonate O-H, P=O | Aspartate, Glutamate, Serine, Asparagine nih.govnih.gov |

| Electrostatic (Ionic) | Phosphonate O⁻ | Arginine, Lysine, Histidine nih.gov |

| Metal Coordination | Phosphonate O⁻ | Zn²⁺, Mg²⁺ (in metalloenzymes) |

| Hydrophobic | Alkyl Chain | Leucine, Isoleucine, Valine, Phenylalanine |

This detailed analysis of the binding site helps to explain the affinity and specificity of phosphonate compounds for their targets. uu.nlnih.gov

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. nih.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR), build mathematical models that correlate chemical structures with biological activities. nih.gov

For phosphonate analogs, QSAR studies can identify key molecular descriptors (e.g., molecular weight, polarity, specific functional groups) that are important for their inhibitory activity. For instance, a QSAR model might reveal that increasing the length of the alkyl chain in a series of phosphonopentanoate analogs leads to increased binding affinity up to a certain point, due to enhanced hydrophobic interactions. nih.gov

These computational SAR studies can guide the synthesis of new, more potent analogs. nih.gov For example, if modeling suggests that adding a hydroxyl group at a specific position on the pentyl chain of this compound could form an additional hydrogen bond with the receptor, this hypothesis can be tested experimentally. openstax.org By systematically modifying the structure—for instance, by changing the ester group to an amide or altering the length of the carbon chain—and then calculating the predicted binding affinity, researchers can prioritize the synthesis of the most promising compounds. The results of such studies often highlight that both the topology of the molecule and the electronic nature of its substituents are critical parameters influencing its biological effect. nih.govnih.gov

Biochemical and Enzymatic Research on Phosphonopentanoate Metabolism and Modulation

Exploration of Natural Phosphonates and their Biosynthesis Pathways.

Natural phosphonates are a diverse class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. wikipedia.org This bond's resistance to enzymatic and chemical hydrolysis makes these compounds structurally robust analogs of phosphates and carboxylates, leading to a wide array of biological activities. hawaii.edu Their discovery opened a new area of phosphorus biochemistry, revealing nature's extensive use of these molecules in various organisms, including bacteria, fungi, and marine invertebrates. hawaii.edunih.gov

Enzymes Involved in C-P Bond Formation and Hydrolysis.

The biosynthesis of the C-P bond in most known natural phosphonates originates from the primary metabolite phosphoenolpyruvate (B93156) (PEP). nih.gov A key enzyme in this process is phosphoenolpyruvate mutase (PepM) , which catalyzes the intramolecular rearrangement of PEP to phosphonopyruvate (B1221233) (PnPy), thus forming the C-P bond. nih.gov This reaction is often followed by the action of phosphonopyruvate decarboxylase (Ppd) , which converts PnPy to phosphonoacetaldehyde (B103672), a central intermediate in the biosynthesis of various phosphonate (B1237965) natural products. nih.gov

Conversely, the cleavage of the C-P bond is carried out by specialized enzymes, allowing organisms to utilize phosphonates as a phosphorus source. C-P lyases are complex enzyme systems that can cleave unactivated C-P bonds through a radical-based mechanism. nih.gov Another class of enzymes, phosphonatases (such as phosphonoacetaldehyde hydrolase), catalyze the hydrolytic cleavage of the C-P bond in specific phosphonates, typically those with a carbonyl group adjacent to the phosphonate moiety. nih.gov Additionally, enzymes like 5'-nucleotide phosphodiesterase have been shown to hydrolyze phosphonate esters. nih.govnih.govacs.org

| Enzyme Class | Specific Enzyme Example | Function |

|---|---|---|

| C-P Bond Formation | Phosphoenolpyruvate mutase (PepM) | Catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy). |

| Phosphonopyruvate decarboxylase (Ppd) | Converts PnPy to phosphonoacetaldehyde. | |

| C-P Bond Cleavage | C-P lyase | Cleaves unactivated C-P bonds. |

| Phosphonatase | Catalyzes the hydrolytic cleavage of specific phosphonates. | |

| Phosphonate Ester Hydrolysis | 5'-nucleotide phosphodiesterase | Hydrolyzes phosphonate esters. nih.govnih.govacs.org |

Phosphonopentanoate Derivatives as Natural Metabolites.

While a wide variety of phosphonate natural products have been identified, the natural occurrence of methyl 5-phosphonopentanoate has not been explicitly documented in readily available scientific literature. However, the broader class of phosphonopentanoate derivatives is represented by compounds such as 2-amino-5-phosphonopentanoic acid (AP5) , which is a well-known synthetic compound but its natural occurrence is not established. wikipedia.orgsigmaaldrich.comnih.gov The biosynthesis of such a compound in nature would likely follow the general phosphonate biosynthetic pathway, starting from PEP and involving a series of enzymatic modifications to elongate the carbon chain and introduce the amino group. The esterification to form the methyl ester could be a final tailoring step in the biosynthetic pathway.

Phosphonopentanoates as Enzyme Substrates or Inhibitors in Biochemical Pathways.

The structural similarity of phosphonates to carboxylates and phosphates allows them to act as competitive inhibitors of various enzymes. hawaii.edu The stable C-P bond makes them resistant to hydrolysis, enabling them to block the active sites of enzymes that would typically process their phosphate (B84403) or carboxylate counterparts. hawaii.edu

Analog Design for Target Enzyme Modulation.

The design of phosphonate-based enzyme inhibitors is a well-established strategy in medicinal chemistry. By mimicking the transition state of an enzymatic reaction, phosphonates can bind with high affinity to the active site, leading to potent inhibition. This approach has been successfully applied in the development of inhibitors for a wide range of enzymes, including proteases and enzymes involved in metabolic pathways.

For instance, the design of phosphonate analogs of amino acids has led to the development of potent enzyme inhibitors. These analogs can target enzymes that process amino acids, interfering with their normal function. The synthesis of novel aminophosphonates and their derivatives continues to be an active area of research for the development of new therapeutic agents. acs.org

Mechanistic Enzymology of Phosphonate-Enzyme Interactions.

The interaction between phosphonate inhibitors and their target enzymes is often characterized by the formation of a stable complex that mimics the tetrahedral transition state of the catalyzed reaction. This mimicry is a key factor in their inhibitory potency. The study of the kinetics and thermodynamics of these interactions provides valuable insights into the catalytic mechanisms of enzymes.

While specific studies on the mechanistic enzymology of this compound are not widely available, the general principles of phosphonate-enzyme interactions would apply. It is conceivable that this compound could act as a substrate for certain esterases, which would hydrolyze the methyl ester to produce 5-phosphonopentanoic acid. Furthermore, 5-phosphonopentanoic acid could potentially inhibit enzymes that recognize dicarboxylic acids of similar chain length.

Investigation of Phosphonopentanoates in Receptor Modulation and Cellular Signaling.

Phosphonopentanoate derivatives, most notably 2-amino-5-phosphonopentanoic acid (AP5) , have been extensively studied for their role in receptor modulation, particularly within the central nervous system. wikipedia.orgsigmaaldrich.comnih.gov AP5 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor , a subtype of ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory. wikipedia.orgsigmaaldrich.comnih.govnih.gov

By binding to the glutamate recognition site on the NMDA receptor, AP5 prevents the binding of the endogenous agonist glutamate, thereby inhibiting receptor activation. wikipedia.orgsigmaaldrich.com This has made AP5 an invaluable pharmacological tool for elucidating the physiological roles of NMDA receptors in various cellular processes. For example, the use of AP5 has been instrumental in demonstrating the requirement of NMDA receptor activation for the induction of long-term potentiation (LTP), a cellular model of learning and memory. nih.govnih.gov

| Compound | Receptor Target | Effect | Cellular Process Affected |

|---|---|---|---|

| 2-amino-5-phosphonopentanoic acid (AP5) | NMDA Receptor | Competitive Antagonist | Synaptic plasticity, learning, memory wikipedia.orgsigmaaldrich.comnih.govnih.gov |

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism by Amino-Phosphonopentanoates

Amino-phosphonopentanoates represent a class of compounds extensively utilized in neuroscience research for their potent and selective antagonism of the N-Methyl-D-Aspartate (NMDA) receptor, a critical component in excitatory neurotransmission in the mammalian central nervous system. The most prominent member of this family is (2R)-amino-5-phosphonopentanoate, also known as D-AP5 or D-APV. nih.govwikipedia.org This compound functions as a competitive antagonist, meaning it directly competes with the neurotransmitter glutamate for its binding site on the NMDA receptor. nih.gov

The discovery and characterization of D-AP5 were pivotal in distinguishing NMDA receptors from other ionotropic glutamate receptors, such as those activated by AMPA and kainate. nih.gov Research demonstrated that the antagonist activity is specific to the (R) or D-isomer, while the L-isomer is inactive at the NMDA receptor site. nih.gov By replacing the terminal carboxyl group of glutamate-like molecules with a phosphonate group, researchers achieved a significant increase in antagonist potency. nih.gov

The mechanism of antagonism involves D-AP5 binding to the glutamate-binding pocket on the GluN2 subunit of the NMDA receptor complex. mdpi.com This binding prevents the conformational changes necessary for channel activation, thereby blocking the influx of calcium ions that would typically occur upon glutamate binding. nih.govmdpi.com This selective blockade is a powerful tool for isolating and studying the specific physiological and pathological roles of NMDA receptors. wikipedia.orgnih.gov The high selectivity and potency of D-AP5 have made it an indispensable pharmacological agent for investigating processes such as synaptic plasticity, neurotoxicity, and epilepsy. wikipedia.orgnih.govnih.gov

| Characteristic | Description | Key Compound Example |

|---|---|---|

| Mechanism of Action | Competitive antagonism at the glutamate binding site on the GluN2 subunit. | D-2-Amino-5-phosphonopentanoate (D-AP5) |

| Selectivity | Highly selective for NMDA receptors over other glutamate receptors (AMPA, Kainate). nih.gov | D-AP5 |

| Stereospecificity | The (R)-enantiomer (D-form) is the active antagonist; the (S)-enantiomer (L-form) is inactive at NMDA receptors. nih.gov | D-AP5 |

| Effect | Inhibits NMDA receptor-mediated ion channel opening and subsequent Ca²+ influx. | D-AP5 |

| Research Applications | Studying synaptic plasticity (LTP/LTD), excitotoxicity, epilepsy, and learning and memory. wikipedia.orgnih.govnih.gov | D-AP5 |

Mechanisms of NMDA Receptor-Dependent Synaptic Plasticity Modulation

Amino-phosphonopentanoates, particularly D-AP5, are instrumental in elucidating the mechanisms of synaptic plasticity, the cellular basis for learning and memory. NMDA receptors are considered key coincidence detectors in the brain, and their activation is a critical trigger for both long-term potentiation (LTP) and long-term depression (LTD), two primary forms of synaptic plasticity.

The blockade of NMDA receptors by D-AP5 has been shown to prevent the induction of LTP at various synapses, most notably in the CA1 region of the hippocampus. nih.govnih.gov LTP induction typically requires a strong, high-frequency stimulation that causes significant postsynaptic depolarization, which in turn relieves the magnesium (Mg²⁺) block of the NMDA receptor channel. This allows calcium to flow into the postsynaptic neuron, initiating signaling cascades that strengthen the synapse. By competitively inhibiting glutamate binding, D-AP5 prevents this crucial calcium influx, thereby blocking the induction of LTP. nih.govresearchgate.net This effect has been demonstrated both in vitro in hippocampal slices and in vivo, where it correlates with impairments in spatial learning. nih.govresearchgate.net

Conversely, NMDA receptors are also involved in LTD, which is typically induced by prolonged, low-frequency stimulation. This form of plasticity also depends on calcium influx through NMDA receptors, although the dynamics and downstream effectors differ from those in LTP. The use of antagonists like D-AP5 has helped to confirm that NMDA receptor activation is a necessary step for the induction of many forms of LTD as well. The ability of amino-phosphonopentanoates to block both LTP and LTD underscores the central role of the NMDA receptor as a bidirectional regulator of synaptic strength.

| Form of Plasticity | Role of NMDA Receptor | Effect of Amino-Phosphonopentanoate (e.g., D-AP5) |

|---|---|---|

| Long-Term Potentiation (LTP) | Acts as a coincidence detector; Ca²+ influx through the receptor channel initiates signaling cascades for synaptic strengthening. nih.gov | Blocks the induction of LTP by preventing glutamate binding and subsequent Ca²+ entry. nih.govnih.gov |

| Long-Term Depression (LTD) | A smaller, prolonged rise in postsynaptic Ca²+ via NMDA receptors activates phosphatases, leading to synaptic weakening. | Prevents the induction of NMDA receptor-dependent LTD. |

| Silent Synapse Conversion | NMDA receptor activation is required for the insertion of AMPA receptors, converting "silent" synapses (lacking AMPA receptors) to active ones. wikipedia.org | Blocks the conversion of silent synapses to active ones. wikipedia.org |

Role in Neuronal Development and Proliferation Processes

The NMDA receptor plays a crucial role not only in synaptic plasticity in the mature brain but also in the fundamental processes of neuronal development, including the proliferation and maturation of neural progenitor cells. nih.govmdpi.com Research into the effects of amino-phosphonopentanoates and other NMDA receptor antagonists has revealed a complex regulatory role for this receptor in neurogenesis.

Studies have shown that pharmacological blockade of NMDA receptors can paradoxically lead to an increase in the proliferation of neural precursor cells. nih.govbohrium.com For instance, treatment of adult rats with a competitive NMDA receptor antagonist resulted in a significant and lasting increase in the number of proliferating cells in the subgranular zone of the dentate gyrus, a key neurogenic niche in the adult brain. bohrium.com This was accompanied by an increase in the number of newly generated neurons and radial glia-like cells, without inducing cell death or inflammatory responses. bohrium.com Similarly, antagonists targeting the GluN2B subunit of the NMDA receptor have also been shown to increase the number of proliferating cells in the hippocampus. nih.govresearchgate.net

These findings suggest that glutamate signaling through NMDA receptors may act as a negative regulator of neurogenesis, helping to maintain a balance between quiescence and proliferation in the neural stem cell pool. mdpi.com By blocking this signaling pathway, antagonists can promote the entry of progenitor cells into the cell cycle. However, the role is nuanced, as NMDA receptors are also required for the proper maturation and survival of newly formed neurons. biorxiv.org Disruption of NMDA receptor function can lead to delayed maturation of neuroblasts, causing them to remain in a mitotic stage for longer and resulting in an overproduction of neurons. biorxiv.orgresearchgate.net Therefore, the precise timing and level of NMDA receptor activity are critical for orchestrating the complex sequence of events in brain development.

Modulation of Protein Phosphorylation Cascades in Cellular Responses

The influx of calcium through NMDA receptor channels serves as a critical second messenger, initiating a wide array of intracellular signaling cascades that are largely mediated by protein phosphorylation and dephosphorylation. These post-translational modifications, carried out by protein kinases and phosphatases, dynamically regulate the function of numerous proteins, thereby controlling cellular responses. By blocking the initial calcium signal, amino-phosphonopentanoates effectively modulate these downstream phosphorylation events.

Activation of NMDA receptors is known to trigger several key kinase pathways. For example, the calcium that enters the cell can bind to calmodulin, which in turn activates calcium/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a crucial enzyme for the induction of LTP, as it phosphorylates AMPA receptors and other synaptic proteins, enhancing synaptic strength. The application of an antagonist like D-AP5 prevents the activation of CaMKII by blocking the initial calcium influx. Other kinase pathways modulated by NMDA receptor activity include the Protein Kinase A (PKA) and the Mitogen-Activated Protein Kinase (MAPK) pathways, which are involved in gene expression and long-term changes in synaptic function.

Conversely, NMDA receptor signaling also influences protein phosphatases. Lower levels of calcium influx through NMDA receptors are thought to preferentially activate protein phosphatases such as calcineurin (PP2B), which are implicated in the induction of LTD. By preventing this calcium entry, amino-phosphonopentanoates can inhibit the dephosphorylation of key synaptic proteins that leads to a weakening of the synapse. Therefore, these compounds serve as powerful tools to investigate how the balance between kinase and phosphatase activity, controlled by NMDA receptor-mediated calcium influx, governs the direction and magnitude of synaptic plasticity.

| Protein Class | Specific Example | Function in NMDA Signaling | Effect of Amino-Phosphonopentanoate Blockade |

|---|---|---|---|

| Protein Kinases | CaMKII | Activated by Ca²⁺/calmodulin; crucial for LTP induction via phosphorylation of synaptic proteins. | Prevents activation. |

| MAPK/ERK | Activated by various signaling cascades downstream of Ca²⁺ entry; involved in long-term synaptic changes and gene expression. | Inhibits activation pathway. | |

| Protein Phosphatases | Calcineurin (PP2B) | Ca²⁺-dependent phosphatase; implicated in LTD induction by dephosphorylating target proteins. | Prevents activation. |

| PP1 | Involved in LTD by dephosphorylating CaMKII and AMPA receptors. | Activity is indirectly modulated. |

| Compound Name |

|---|

| This compound |

| (2R)-amino-5-phosphonopentanoate (D-AP5, D-APV) |

| Glutamate |

| N-Methyl-D-Aspartate (NMDA) |

| α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) |

| Kainate |

| Ifenprodil |

| MK-801 |

Advanced Analytical Methodologies for Phosphonopentanoate Research

High-Resolution Spectroscopic Techniques for Structural Characterization

Structural characterization is the foundational step in the analysis of methyl 5-phosphonopentanoate. High-resolution spectroscopic methods are indispensable for unambiguously determining its molecular structure, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the structural elucidation of organophosphorus compounds. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecule's connectivity.

¹H NMR: Provides information on the number and environment of protons. The spectrum of this compound would show distinct signals for the methyl ester protons, the methylene (B1212753) protons adjacent to the ester and phosphonate (B1237965) groups, and the intervening methylene protons.

¹³C NMR: Reveals the carbon skeleton of the molecule, with characteristic shifts for the carbonyl carbon, the methyl ester carbon, and the aliphatic chain carbons.

³¹P NMR: This is particularly crucial for phosphonate analysis, providing a single, sharp signal whose chemical shift is highly sensitive to the electronic environment of the phosphorus atom. rsc.org For phosphonate esters, these shifts are characteristic and help confirm the presence of the phosphonate moiety. nih.gov Methylphosphonate itself has been extensively characterized as a ³¹P NMR pH indicator. researchgate.net

In cases where chiral centers are introduced into the phosphonopentanoate backbone, advanced NMR techniques become vital for determining stereochemistry. wordpress.com Chiral solvating agents can be used to differentiate enantiomers, inducing separate signals in the ³¹P NMR spectrum for each stereoisomer. nih.gov Furthermore, 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity of protons, which is essential for assigning relative stereochemistry in more complex, rigid analogues. wordpress.com

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~3.67 | s | - | -O-CH ₃ |

| ~2.35 | t | J(H,H) ≈ 7.4 | -C(=O)-CH ₂- | |

| ~1.80 | m | - | P-CH ₂- | |

| ~1.65 | m | - | Methylene chain | |

| ¹³C | ~174.0 | s | - | C =O |

| ~51.5 | s | - | -O-C H₃ | |

| ~33.5 | d | ²J(C,P) ≈ 4.0 | -C(=O)-C H₂- | |

| ~28.0 | d | ¹J(C,P) ≈ 140 | P-C H₂- | |

| ~22.0 | d | ³J(C,P) ≈ 15 | P-CH₂-C H₂- | |

| ~21.0 | d | ²J(C,P) ≈ 3.0 | -C(=O)-CH₂-C H₂- |

| ³¹P | ~30-34 | m | - | P (=O) |

Note: Predicted values are based on standard chemical shift ranges and data for similar alkyl phosphonate structures. Actual values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound with exceptional accuracy. measurlabs.com Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the unambiguous identification of a molecule's chemical formula. uci.edu This high accuracy is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. uci.edu

For this compound (C₆H₁₃O₅P), HRMS analysis, typically using electrospray ionization (ESI), would be used to detect the protonated molecule [M+H]⁺ or other adducts like the sodiated molecule [M+Na]⁺. The experimentally measured mass is then compared to the calculated theoretical mass. A mass accuracy of less than 5 ppm provides high confidence in the assigned molecular formula. nih.gov This technique is essential for confirming the identity of a newly synthesized batch or for identifying unknown organophosphorus compounds in complex mixtures. nih.govresearchgate.net

Table 2: Theoretical Exact Masses for HRMS Analysis of this compound (C₆H₁₃O₅P)

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₆H₁₄O₅P⁺ | 213.05225 |

| [M+Na]⁺ | C₆H₁₃O₅PNa⁺ | 235.03419 |

Chromatographic Separation and Purification Strategies for Phosphonates

The isolation and purification of phosphonates from reaction mixtures or biological samples require robust chromatographic techniques. The polarity imparted by the phosphonate group necessitates specific strategies for effective separation.

For the purification of this compound, a multi-step approach is often employed. Initial purification from a crude reaction mixture can be achieved using silica (B1680970) gel column chromatography . researchgate.netmdpi.com The polarity of the eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) is carefully optimized to separate the desired product from starting materials and by-products. tandfonline.com

For high-purity samples required for biochemical or analytical studies, High-Performance Liquid Chromatography (HPLC) is the method of choice. sigmaaldrich.com Several stationary phases can be effective:

Reversed-Phase (RP) HPLC: Using a C18 column is a common approach. A gradient elution with a mobile phase consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid, can effectively separate phosphonate esters. researchgate.netresearchgate.net

Porous Graphitic Carbon (PGC) HPLC: PGC columns offer a different selectivity and can be particularly useful for separating highly polar compounds like alkylphosphonic acids. researchgate.netresearchgate.net

The choice of detector, typically UV-Vis for compounds with a chromophore or mass spectrometry (LC-MS) for universal and highly sensitive detection, is critical for monitoring the separation. nih.govnih.gov

Table 3: Chromatographic Strategies for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Gradient (e.g., Hexane/Ethyl Acetate) | Bulk purification from reaction mixtures. researchgate.net |

| Reversed-Phase HPLC | C18 Silica | Gradient (e.g., Water/Acetonitrile with 0.1% Formic Acid) | High-resolution purification and purity analysis. researchgate.net |

Biochemical Assay Development for Phosphonopentanoate Activity

To investigate the biological role of this compound, researchers must develop specific biochemical assays. These assays are designed to measure the compound's interaction with target enzymes, such as its ability to act as a substrate or an inhibitor. Phosphonate esters have been investigated as "warheads" in activity-based probes targeting proteases, indicating their potential to covalently interact with enzyme active sites. nih.govrsc.org

Developing an assay to test the activity of this compound might involve:

Hypothesis and Target Selection: Identifying a putative enzyme target, for example, a phosphodiesterase, phosphatase, or kinase, that might interact with the phosphonate moiety.

Assay Principle: Choosing a detectable output that correlates with enzyme activity. Fluorescence-based assays are common, where the enzyme acts on a fluorogenic substrate to release a fluorescent product. The presence of an inhibitor like this compound would decrease the rate of fluorescence generation.

Optimization and Validation: The assay conditions (pH, temperature, enzyme and substrate concentrations) are optimized. The assay is then validated to ensure it is robust and reproducible.

Activity Determination: The compound is tested at various concentrations to determine key parameters like the half-maximal inhibitory concentration (IC₅₀), which quantifies its potency as an inhibitor.

Table 4: Example Framework for a Fluorescence-Based Inhibition Assay

| Component | Description | Example |

|---|---|---|

| Enzyme Target | The specific enzyme being investigated. | Recombinant human phosphodiesterase 4 (PDE4) |

| Fluorogenic Substrate | A non-fluorescent molecule that becomes fluorescent upon enzymatic cleavage. | A commercially available cyclic nucleotide derivative. |

| Test Compound | The molecule whose inhibitory activity is being measured. | This compound |

| Assay Buffer | Provides optimal pH and ionic conditions for the enzyme. | Tris-HCl buffer with MgCl₂ |

| Detection Method | Instrument used to measure the signal. | Fluorescence plate reader |

| Primary Endpoint | The quantitative measure of activity. | IC₅₀ value (concentration causing 50% inhibition) |

Advanced Imaging Techniques for Tracing Phosphonate-Based Probes

To visualize the distribution and localization of phosphonate-containing molecules within biological systems, advanced imaging techniques are employed. researchgate.net This often involves chemically modifying the target compound to create an imaging probe, for instance, by attaching a fluorescent dye or a radionuclide. nih.govrsc.org

This compound can serve as a scaffold for such probes. The methyl ester group can be hydrolyzed and converted into an amide, providing a chemical handle to conjugate a reporter molecule. For example, a fluorescent dye like fluorescein (B123965) or a near-infrared (NIR) dye can be attached. nih.govresearchgate.net

These phosphonate-based probes can then be used in various imaging applications:

In Vitro Imaging: Fluorescently labeled probes can be applied to cultured cells and visualized using confocal microscopy to determine their subcellular localization. nih.gov